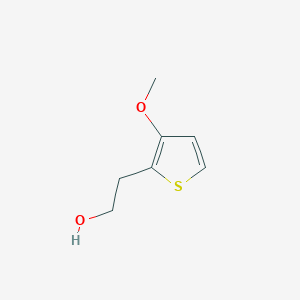

3-Methoxy-2-thiophenethanol

Description

Significance of Substituted Thiophene (B33073) Derivatives in Contemporary Organic and Materials Chemistry

Substituted thiophenes are a class of aromatic heterocyclic compounds that have become indispensable in various scientific and industrial fields. dergipark.org.tr Their five-membered ring structure, containing a sulfur atom, imparts unique electronic properties and reactivity, making them valuable building blocks in organic synthesis and materials science. dergipark.org.trderpharmachemica.com In organic synthesis, thiophene derivatives serve as crucial intermediates for creating complex molecules. mdpi.com Their reactivity, which can be likened to that of highly reactive benzene (B151609) derivatives, allows for a wide range of chemical transformations. dergipark.org.tr

In the realm of materials chemistry, the functionalization of thiophene has led to the development of materials with promising applications in electronics and photonics. researchgate.net These derivatives are integral components in the construction of organic semiconductors, which are utilized in devices like thin-film transistors and organic solar cells. researchgate.net The ability to tune the electronic and optical properties of thiophene-based materials through substitution makes them a focal point of interdisciplinary research, spanning from organic electronics to bioimaging. researchgate.net

Overview of Methoxy-Substituted Thiophene Structures in Academic Inquiry

The introduction of a methoxy (B1213986) group (–OCH₃) onto the thiophene ring significantly influences the molecule's electronic and structural characteristics, making these derivatives a subject of considerable academic interest. The methoxy group is a strong electron-donating group, which can alter the electron density of the thiophene ring and, consequently, its reactivity and physical properties. nih.govmdpi.com

Theoretical and experimental studies have shown that the presence of methoxy groups can impact the planarity of polythiophene structures, which is a critical factor for their application in electronic materials. acs.org For instance, density functional theory (DFT) calculations have indicated that methoxy substitution can favor a coplanar conformation between adjacent thiophene rings due to favorable sulfur-oxygen interactions. acs.org This planarity can, in turn, affect the material's energy gap and semiconducting properties. acs.org Furthermore, the position of the methoxy group on the thiophene ring can direct the regioselectivity of subsequent chemical reactions, such as acylation. cdnsciencepub.com The study of methoxy-substituted thiophenes is crucial for designing novel materials with tailored optoelectronic properties for applications like organic lasers and semiconductors. nih.govrsc.org

Research Landscape of Thiophenethanol Compounds and Their Analogs

Thiophenethanol compounds, characterized by a hydroxyethyl (B10761427) group attached to a thiophene ring, represent another important class of thiophene derivatives. These compounds and their analogs are investigated for their potential applications in various fields, including medicinal chemistry and materials science. For example, 2-Thiopheneethanol is utilized as an intermediate in the synthesis of antithrombotic agents. chemicalbook.com

The synthesis of thiophenethanol derivatives has been a subject of research, with various methods being developed to produce these compounds efficiently. cdnsciencepub.comgoogle.com Research in this area also extends to the development of polymers derived from thiophenethanol. For instance, poly(3-thiophenethanol) has been explored for modifying the surface of electrospun nanofibers for applications in neural tissue engineering, indicating the potential of these compounds in creating biocompatible and conductive materials. researchgate.netresearchgate.net The study of thiophenethanol and its analogs contributes to the broader understanding of how functional groups influence the properties and applications of thiophene-based molecules.

Academic Scope and Relevance of Investigating 3-Methoxy-2-thiophenethanol Chemistry

The compound this compound combines the structural features of both methoxy-substituted thiophenes and thiophenethanols. The academic investigation into its chemistry is driven by the desire to understand the interplay between the electron-donating methoxy group at the 3-position and the reactive ethanol (B145695) group at the 2-position of the thiophene ring.

The study of this compound holds potential for uncovering new synthetic methodologies and for the development of novel functional materials. The unique substitution pattern could lead to materials with distinct electronic, optical, and biological properties. For example, polymers derived from this monomer could exhibit interesting conductive or biocompatible characteristics, making them candidates for applications in flexible electronics or biomedical devices. mdpi.commdpi.com Therefore, the investigation of this compound chemistry represents a logical and scientifically valuable progression in the field of heterocyclic chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10O2S |

|---|---|

Molecular Weight |

158.22 g/mol |

IUPAC Name |

2-(3-methoxythiophen-2-yl)ethanol |

InChI |

InChI=1S/C7H10O2S/c1-9-6-3-5-10-7(6)2-4-8/h3,5,8H,2,4H2,1H3 |

InChI Key |

NZKSYTBYRBICLU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(SC=C1)CCO |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxy 2 Thiophenethanol and Its Precursors

Strategies for Regioselective Functionalization of Thiophene (B33073) Rings

The thiophene ring is an aromatic heterocycle, and the reactivity of its carbon positions is not equivalent. The positions adjacent to the sulfur atom (C2 and C5) are significantly more reactive towards electrophilic substitution than the C3 and C4 positions due to the electron-donating nature of the sulfur heteroatom. This inherent reactivity difference is a key consideration in developing synthetic strategies.

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials (e.g., halogenated thiophenes).

Palladium-catalyzed direct arylation is a prominent method for functionalizing thiophene's C-H bonds. The primary challenge in this approach is controlling the regioselectivity, especially when multiple reactive C-H bonds are present. Research has demonstrated that by carefully selecting ligands, bases, and reaction conditions, it is possible to selectively target either the C2 or C3 position of the thiophene moiety. For instance, the use of specific phosphine ligands can influence the catalytic cycle of palladium, directing the functionalization to the less reactive C3 position when the C2 position is blocked. Sequential functionalization strategies, employing directing groups that can be switched "on" or "off" by changing reaction conditions like pH, provide access to polysubstituted thiophenes with high precision.

Building the thiophene ring from acyclic precursors is a fundamental strategy that often allows for the incorporation of desired substituents from the outset. Several named reactions are cornerstones of this approach.

The Paal-Knorr thiophene synthesis is a widely used method that involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent. derpharmachemica.com This reaction proceeds through the cyclization and dehydration/sulfurization of the diketone to form the aromatic thiophene ring. derpharmachemica.com

Another important method is the Gewald aminothiophene synthesis , which provides access to 2-aminothiophene derivatives. This reaction involves the base-catalyzed condensation of a ketone or aldehyde with a β-acetonitrile, followed by cyclization with elemental sulfur. pharmaguideline.com While this specific method yields an amino-substituted thiophene, it exemplifies the principle of constructing the ring from open-chain precursors with embedded functionality.

These cyclization methods are advantageous for preparing thiophenes with substitution patterns that might be difficult to achieve through direct functionalization of the parent heterocycle.

Introduction of the Methoxy (B1213986) Moiety into Thiophene Architectures

The methoxy group in the target molecule is located at the C3 position, which is less reactive than the C2 position. Therefore, its introduction requires specific synthetic methods.

A common and effective method for introducing a methoxy group onto a thiophene ring is through a nucleophilic substitution reaction on a halogenated precursor. For the synthesis of 3-methoxythiophene (B46719), the starting material is typically 3-bromothiophene. This reaction is often a copper-catalyzed process where sodium methoxide acts as the nucleophile, displacing the bromide. The use of a catalyst like copper(I) bromide is crucial for the reaction to proceed efficiently.

Interactive Data Table: Conditions for Synthesis of 3-Methoxythiophene

| Parameter | Value | Reference |

| Starting Material | 3-Bromothiophene | rsc.org |

| Reagent | Sodium Methanolate Solution (30%) | rsc.org |

| Catalyst | Copper(I) Bromide (CuBr) | rsc.org |

| Ligand/Additive | PEG DME 250 | rsc.org |

| Temperature | 90 °C | rsc.org |

| Reaction Time | 10 hours | rsc.org |

| Yield | 91% | rsc.org |

This method provides a high-yield pathway to 3-methoxythiophene, a key precursor for the final target compound.

While the thiophene ring itself is planar and achiral, the concept of stereospecificity becomes relevant when synthesizing chiral derivatives of thiophene. The development of asymmetric synthetic strategies allows for the creation of thiophene-containing compounds with specific stereochemistry, which is crucial in medicinal chemistry and materials science. nih.gov

Asymmetric transformations of thiophenes can be achieved through several approaches:

Catalytic Asymmetric Dearomatization: This strategy breaks the aromaticity of the thiophene ring to create chiral, sp³-hybridized centers. Chiral catalysts, such as Brønsted acids or bases, can orchestrate this transformation to produce chiral spiranes and other complex structures with high enantioselectivity. rsc.orgresearchgate.net

Atroposelective Synthesis: When bulky substituents are present on the thiophene ring and an adjacent ring system, rotation around the connecting single bond can be restricted, leading to stable, axially chiral atropisomers. Catalytic methods can be employed to synthesize one enantiomer preferentially. researchgate.net

Functionalization with Chiral Auxiliaries: A chiral moiety can be appended to a substituent on the thiophene ring. For example, a chiral alcohol can be used to form an ether linkage, or a chiral amine can be used to form an amide, introducing a stereocenter into the molecule that can direct subsequent transformations.

Elaboration of the Ethanol (B145695) Side Chain

The final step in the synthesis of 3-Methoxy-2-thiophenethanol is the introduction of the 2-hydroxyethyl group at the C2 position of the 3-methoxythiophene precursor. The C2 position is the most acidic and reactive site on the 3-methoxythiophene ring, making it the preferred location for functionalization.

A highly effective and common method involves the following steps:

Lithiation: 3-methoxythiophene is treated with a strong organolithium base, such as n-butyllithium (n-BuLi). The proton at the C2 position is selectively abstracted to form 2-lithio-3-methoxythiophene. This reaction is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.

Reaction with Ethylene Oxide: The resulting organolithium intermediate is a potent nucleophile. It readily reacts with ethylene oxide in a ring-opening reaction.

Aqueous Workup: The reaction is quenched with an aqueous acid solution, which protonates the resulting alkoxide to yield the final product, this compound.

An alternative pathway, adapted from methods used to synthesize 2-thiopheneethanol, involves a palladium-catalyzed Heck reaction. This would require 2-bromo-3-methoxythiophene as a starting material, which would be reacted with an ethylene equivalent, followed by a selective reduction of the resulting vinyl group or related intermediate to the ethanol side chain. organic-chemistry.org

Strategies for Introducing the Hydroxyethyl (B10761427) Moiety

The introduction of a 2-hydroxyethyl group at the C2 position of the 3-methoxythiophene ring is a key transformation in the synthesis of this compound. Several synthetic strategies can be employed to achieve this, primarily involving the formation of a carbon-carbon bond at the C2 position followed by the establishment of the alcohol functionality.

One of the most direct methods for introducing a hydroxyethyl group onto an aromatic or heteroaromatic ring is through the reaction of an organometallic derivative with ethylene oxide. In the context of this compound synthesis, this would involve the generation of a Grignard reagent or an organolithium species at the C2 position of 3-methoxythiophene. The synthesis would commence with the deprotonation or halogen-metal exchange of a suitable 3-methoxythiophene precursor. For instance, treatment of 3-methoxythiophene with a strong base like n-butyllithium would generate 3-methoxy-2-lithiothiophene. This nucleophilic intermediate can then undergo a ring-opening reaction with ethylene oxide. The reaction proceeds via a nucleophilic attack of the thienyl anion on one of the carbon atoms of the epoxide ring, leading to the formation of an alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired this compound. This method is advantageous as it introduces the complete two-carbon alcohol side chain in a single step. vedantu.com

An alternative, two-step approach involves the introduction of a vinyl group at the C2 position, followed by its conversion to a hydroxyethyl group. The Mizoroki-Heck reaction is a powerful tool for this purpose, enabling the palladium-catalyzed coupling of a halo-thiophene with ethylene. libretexts.org Starting with 2-bromo-3-methoxythiophene, a Heck reaction with ethylene gas, in the presence of a palladium catalyst and a base, would yield 2-vinyl-3-methoxythiophene. The subsequent conversion of the vinyl group to a primary alcohol can be achieved through hydroboration-oxidation. This reaction proceeds with anti-Markovnikov regioselectivity, ensuring the hydroxyl group is placed on the terminal carbon of the original double bond. wikipedia.orglibretexts.orgmasterorganicchemistry.com The hydroboration step involves the addition of a borane reagent, such as borane-tetrahydrofuran complex (BH3-THF), across the double bond, followed by oxidation of the resulting organoborane with hydrogen peroxide in the presence of a base. masterorganicchemistry.comchemistrytalk.org

| Strategy | Precursor | Key Reactions | Advantages | Disadvantages |

| Grignard/Organolithium Reaction | 3-Methoxythiophene | Metalation, Reaction with Ethylene Oxide | One-step introduction of the hydroxyethyl group | Requires handling of pyrophoric organolithium reagents |

| Heck Reaction and Hydroboration-Oxidation | 2-Bromo-3-methoxythiophene | Mizoroki-Heck reaction, Hydroboration-Oxidation | Milder conditions for C-C bond formation | Two-step process, requires handling of ethylene gas |

Reduction Pathways of Acetylthiophenes to Thiophenethanols

An alternative synthetic route to thiophenethanols involves the reduction of the corresponding acetylthiophene. For the synthesis of this compound, the precursor would be 1-(3-methoxythiophen-2-yl)ethan-1-one. This acetylthiophene can be prepared via Friedel-Crafts acylation of 3-methoxythiophene with acetyl chloride or acetic anhydride (B1165640), typically using a Lewis acid catalyst. tsijournals.comgoogle.comacs.orggoogle.com

Once the 2-acetyl-3-methoxythiophene is obtained, the ketone functionality can be reduced to the corresponding alcohol using a variety of reducing agents. A common and selective method for the reduction of ketones to secondary alcohols is the use of sodium borohydride (NaBH4). wikipedia.orgdigitellinc.comvt.edu This reagent is known for its mildness and high chemoselectivity for aldehydes and ketones over other functional groups like esters or amides. The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, at or below room temperature. The borohydride anion (BH4-) delivers a hydride ion to the electrophilic carbonyl carbon, forming an alkoxide intermediate which is then protonated during workup to yield the alcohol. ecochem.com.coorganic-chemistry.org

Catalytic hydrogenation is another viable method for the reduction of acetylthiophenes. This process involves the use of hydrogen gas (H2) in the presence of a metal catalyst. researchgate.netmdpi.comnih.govrsc.org Common catalysts for ketone hydrogenation include palladium on carbon (Pd/C), platinum oxide (PtO2), and Raney nickel. The reaction is typically performed under pressure in a suitable solvent. The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can be optimized to achieve high yields and selectivity. For instance, palladium-based catalysts are often effective for the hydrogenation of ketones without affecting the thiophene ring. researchgate.net

| Reduction Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Sodium Borohydride Reduction | Sodium Borohydride (NaBH4), Methanol/Ethanol | 0°C to room temperature | Mild, selective, easy to handle | Generates stoichiometric waste |

| Catalytic Hydrogenation | Hydrogen gas (H2), Metal catalyst (e.g., Pd/C) | Elevated pressure and temperature | High atom economy, catalyst can be recycled | Requires specialized high-pressure equipment |

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be designed using either a convergent or a divergent approach, each with its own strategic advantages.

In contrast, a divergent synthesis begins with a common starting material that is elaborated through a series of reactions to create a variety of structurally related compounds. In the context of this compound, a divergent approach might start with 3-methoxythiophene. This common precursor could then be subjected to various functionalization reactions at the C2 position. For instance, Friedel-Crafts acylation would lead to 2-acetyl-3-methoxythiophene, which upon reduction yields the target alcohol. Alternatively, bromination of 3-methoxythiophene would provide 2-bromo-3-methoxythiophene, a versatile intermediate. From this brominated compound, one could proceed with a Heck reaction to introduce a vinyl group, or perform a halogen-metal exchange followed by reaction with ethylene oxide. This divergent strategy is particularly useful for creating a library of related compounds for structure-activity relationship studies.

Process Optimization and Scalability Considerations in this compound Synthesis

Transitioning the synthesis of this compound from a laboratory scale to an industrial scale requires careful consideration of process optimization and scalability to ensure safety, efficiency, and cost-effectiveness. derpharmachemica.compharmaguideline.com

For synthetic routes involving Grignard or organolithium reagents, such as the reaction with ethylene oxide, scalability presents challenges related to the handling of highly reactive and often pyrophoric reagents. vedantu.comresearchgate.netdoubtnut.comacs.org Optimization would focus on temperature control, as these reactions are often highly exothermic. The use of flow chemistry can offer significant advantages in this regard, allowing for better heat management and safer handling of hazardous intermediates. researchgate.net Solvent choice is also critical, with ethereal solvents like tetrahydrofuran (THF) or diethyl ether being common, but their safe handling on a large scale is paramount.

In the case of palladium-catalyzed reactions like the Heck coupling, a key optimization parameter is the catalyst loading. libretexts.orgchemrxiv.orgresearchgate.net Minimizing the amount of expensive palladium catalyst is crucial for economic viability. This can be achieved by screening different ligands and reaction conditions to maximize catalyst turnover number and turnover frequency. The recovery and recycling of the palladium catalyst is another important consideration for large-scale production. The choice of base and solvent also plays a significant role in reaction efficiency and ease of product purification.

For reduction reactions, such as the sodium borohydride reduction of 2-acetyl-3-methoxythiophene, process optimization would involve minimizing the excess of the reducing agent and controlling the reaction temperature to prevent side reactions. wikipedia.org While sodium borohydride is relatively inexpensive, reducing its usage improves the process mass intensity. For catalytic hydrogenation, optimizing the catalyst, solvent, hydrogen pressure, and temperature is essential for achieving high conversion and selectivity. The reusability of the catalyst is a key factor in the economic feasibility of this method on an industrial scale.

Chemical Reactivity and Transformation Pathways of 3 Methoxy 2 Thiophenethanol

Reactions Involving the Hydroxyl Functionality

The primary alcohol of the ethanol (B145695) moiety is a versatile site for various chemical modifications, including the formation of ethers and esters, as well as oxidation and reduction reactions.

The hydroxyl group of 3-Methoxy-2-thiophenethanol can be converted into an ether through several standard synthetic methods. The Williamson ether synthesis, a classical and widely used method, involves the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, which then undergoes an SN2 reaction with a suitable organohalide.

The reaction is typically carried out by first treating the alcohol with a strong base, such as sodium hydride (NaH), to generate the sodium alkoxide. This intermediate then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions.

Table 1: Representative Etherification Reactions

| Alkylating Agent | Base | Solvent | Expected Product |

| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 2-(2-Methoxyethyl)-3-methoxythiophene |

| Ethyl Bromide (CH₃CH₂Br) | Potassium Hydride (KH) | Dimethylformamide (DMF) | 2-(2-Ethoxyethyl)-3-methoxythiophene |

| Benzyl Bromide (BnBr) | Sodium Hydroxide (NaOH) | Dichloromethane (B109758) (DCM) | 2-(2-(Benzyloxy)ethyl)-3-methoxythiophene |

Esterification of the primary hydroxyl group is another fundamental transformation, often employed to create derivatives with altered physical properties or to install a protecting group. This can be achieved through reaction with carboxylic acids, acyl chlorides, or acid anhydrides.

Fischer esterification, involving the reaction with a carboxylic acid under acidic catalysis, is a common approach. Alternatively, for a more rapid and often higher-yielding reaction, an acyl chloride or anhydride (B1165640) can be used in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). This base serves to neutralize the hydrogen chloride or carboxylic acid byproduct generated during the reaction.

Table 2: Common Esterification and Derivatization Reactions

| Acylating Agent | Catalyst / Base | Expected Product |

| Acetic Anhydride | Pyridine | 2-(3-Methoxythiophen-2-yl)ethyl acetate (B1210297) |

| Benzoyl Chloride | Triethylamine (Et₃N) | 2-(3-Methoxythiophen-2-yl)ethyl benzoate |

| Acetic Acid | Sulfuric Acid (H₂SO₄) | 2-(3-Methoxythiophen-2-yl)ethyl acetate |

The primary alcohol of the ethanol side chain is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane, will typically yield the corresponding aldehyde, (3-methoxythiophen-2-yl)acetaldehyde.

The use of stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid), will result in the complete oxidation of the primary alcohol to a carboxylic acid, yielding (3-methoxythiophen-2-yl)acetic acid. The oxidation of thiophene (B33073) derivatives must be handled with care, as the thiophene ring itself can be sensitive to strong oxidants. semanticscholar.org

Reduction of the ethanol side chain itself is not a common transformation, as it is already in a reduced state. However, the hydroxyl group could be converted to a leaving group (e.g., a tosylate) and subsequently removed via reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄) to yield 2-ethyl-3-methoxythiophene, although this is a more indirect pathway.

Electrophilic Aromatic Substitution on the Thiophene Ring System

The 3-methoxythiophene (B46719) ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgdalalinstitute.com The methoxy (B1213986) group at the C3 position is a powerful activating group and directs incoming electrophiles primarily to the C2 and C5 positions. Since the C2 position is already substituted with the ethanol side chain, electrophilic attack is strongly directed to the C5 position.

Halogenation of the 3-methoxythiophene ring in this compound is expected to occur with high regioselectivity at the C5 position. jcu.edu.au This is due to the strong activating and directing effect of the C3-methoxy group. Mild halogenating agents are typically sufficient for these transformations.

For bromination, N-bromosuccinimide (NBS) in a solvent like THF or acetonitrile (B52724) is commonly used. jcu.edu.au Similarly, N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) can be employed for chlorination and iodination, respectively. jcu.edu.au These reactions generally proceed under mild conditions and provide the 5-halo derivative in good yield.

Table 3: Regioselective Halogenation of this compound

| Halogenating Agent | Solvent | Expected Major Product |

| N-Bromosuccinimide (NBS) | Acetonitrile | 5-Bromo-3-methoxy-2-thiophenethanol |

| N-Chlorosuccinimide (NCS) | Tetrahydrofuran (THF) | 5-Chloro-3-methoxy-2-thiophenethanol |

| N-Iodosuccinimide (NIS) | Acetic Acid | 5-Iodo-3-methoxy-2-thiophenethanol |

Friedel-Crafts acylation is a key carbon-carbon bond-forming reaction that can be performed on the electron-rich thiophene ring. google.comlibretexts.org For this compound, acylation is predicted to occur at the C5 position. The reaction typically involves an acyl chloride or an acid anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄). google.com

The choice of catalyst and reaction conditions can be critical to avoid polymerization or degradation of the sensitive thiophene ring. The hydroxyl group in the side chain may need to be protected (e.g., as a silyl (B83357) ether or acetate ester) prior to acylation to prevent it from reacting with the Lewis acid or acylating agent.

Table 4: Representative C5-Acylation Reactions

| Acylating Agent | Lewis Acid Catalyst | Expected Product (after deprotection) |

| Acetyl Chloride | Aluminum Chloride (AlCl₃) | 1-(5-(2-Hydroxyethyl)-4-methoxythiophen-2-yl)ethan-1-one |

| Acetic Anhydride | Tin(IV) Chloride (SnCl₄) | 1-(5-(2-Hydroxyethyl)-4-methoxythiophen-2-yl)ethan-1-one |

| Benzoyl Chloride | Iron(III) Chloride (FeCl₃) | (5-(2-Hydroxyethyl)-4-methoxythiophen-2-yl)(phenyl)methanone |

Sulfonation and Nitration of Substituted Thiophenes

Electrophilic aromatic substitution reactions, such as sulfonation and nitration, on the this compound ring are expected to be directed by the powerful activating effect of the 3-methoxy group. Thiophenes are generally more reactive than benzene (B151609) towards electrophilic substitution. stackexchange.com

Sulfonation: Sulfonation of thiophenes can be achieved using various reagents, including sulfur trioxide (SO3) in the presence of a strong acid like sulfuric acid (H2SO4). masterorganicchemistry.comchemithon.com For this compound, the directing effect of the methoxy group would favor substitution at the C5 position (para to the methoxy group), which is typically the most reactive site in 3-substituted thiophenes.

Nitration: The nitration of thiophenes requires milder conditions than benzene due to the higher reactivity of the thiophene ring. stackexchange.com Reagents such as nitric acid in acetic anhydride are often employed to avoid oxidative degradation of the ring. stackexchange.com Similar to sulfonation, the nitro group is expected to be introduced predominantly at the C5 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Sulfonation | SO₃/H₂SO₄ | 3-Methoxy-2-(2-hydroxyethyl)thiophene-5-sulfonic acid |

Nucleophilic Substitution and Addition Reactions

The opportunities for nucleophilic reactions on this compound primarily involve the hydroxyl group of the side chain, as the electron-rich thiophene ring is not susceptible to nucleophilic aromatic substitution (SNAr) without the presence of strong electron-withdrawing groups. nih.govresearchgate.netnih.gov

The primary alcohol of the 2-hydroxyethyl group can undergo typical alcohol reactions. For instance, it can be converted into a better leaving group, such as a tosylate or a halide, to facilitate subsequent nucleophilic substitution by a wide range of nucleophiles.

Potential Nucleophilic Substitution Pathways:

Conversion to Alkyl Halide: Reaction with reagents like SOCl₂ or PBr₃ would convert the alcohol to the corresponding chloride or bromide.

Conversion to Tosylate: Reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine would yield the tosylate.

Subsequent Substitution: The resulting alkyl halide or tosylate would be a versatile intermediate for introducing various functional groups via SN2 reactions.

There are no indications from the available data that the thiophene ring itself would undergo nucleophilic substitution under standard conditions.

Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and thiophene derivatives are common substrates in these transformations. acs.orgmdpi.comrsc.orgnih.govjcu.edu.au To make this compound amenable to cross-coupling, it would first need to be functionalized, typically by introducing a halogen at a specific position on the thiophene ring.

Assuming halogenation (e.g., bromination or iodination) at the C5 position, the resulting 5-halo-3-methoxy-2-thiophenethanol could participate in a variety of cross-coupling reactions.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions of a 5-Halo-3-methoxy-2-thiophenethanol Derivative

| Reaction Name | Catalyst | Coupling Partner | Resulting Bond |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst | Organoboron reagent | C-C |

| Stille Coupling | Pd catalyst | Organotin reagent | C-C |

| Heck Coupling | Pd catalyst | Alkene | C-C |

| Sonogashira Coupling | Pd/Cu catalyst | Terminal alkyne | C-C |

These reactions would allow for the introduction of a wide array of aryl, vinyl, alkynyl, and amino substituents at the C5 position of the thiophene ring, highlighting the synthetic utility of this scaffold.

Intramolecular Rearrangements and Cyclization Strategies

The 2-(2-hydroxyethyl) side chain of this compound provides a handle for intramolecular cyclization reactions, potentially leading to the formation of fused heterocyclic systems. nih.govresearchgate.netnih.govresearchgate.net

One plausible pathway would be an acid-catalyzed dehydration of the alcohol to form a vinylthiophene intermediate, which could then potentially undergo further reactions. A more direct cyclization could involve the intramolecular attack of the hydroxyl group onto an activated position of the thiophene ring, although this would likely require harsh conditions or specific catalytic systems.

Another strategy would involve the conversion of the alcohol to a different functional group that is more prone to cyclization. For example, conversion to an amine followed by reaction with a suitable electrophile could lead to the formation of a thienopyridine or a similar fused system.

Advanced Derivatives and Conjugates of 3 Methoxy 2 Thiophenethanol

Design and Synthesis of Structurally Modified Thiophenethanol Analogs

The exploration of structural isomers and analogues of 3-Methoxy-2-thiophenethanol allows for a systematic investigation of structure-activity relationships. Methodologies for the synthesis of these compounds often draw from established principles in thiophene (B33073) chemistry.

The synthesis of positional isomers of disubstituted thiophenes is a subject of considerable interest in medicinal and materials chemistry. The biological or physical properties of thiophene derivatives can be significantly influenced by the substitution pattern on the thiophene ring. For instance, studies on N-(substituted-thienyl)carboxamides have demonstrated that different positional isomers exhibit markedly different fungicidal activities nih.gov.

Several synthetic strategies can be employed to access positional isomers of this compound. These include:

Regioselective synthesis of 3,4-disubstituted thiophenes: An intermolecular cycloaddition–cycloreversion reaction between disubstituted acetylenes and a thiazole (B1198619) derivative can yield 3,4-disubstituted thiophenes. Subsequent regiospecific mono-ipso-iodination and palladium-catalyzed reactions can then be used to introduce different substituents at the 3 and 4 positions, providing a route to unsymmetrically 3,4-disubstituted thiophenes acs.org.

Synthesis of 2,4- and 2,5-disubstituted thiophenes: Various synthetic methods are available for the preparation of 2,4- and 2,5-disubstituted thiophenes, often involving metal-free thioannulation approaches or transition metal-catalyzed cross-coupling reactions mdpi.combenicewiczgroup.com. The choice of synthetic route can be guided by the desired substitution pattern and the nature of the substituents.

Divergent synthesis of positional isomeric chromophores: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been utilized to synthesize a series of positional isomeric thiophene-based chromophores where thiophene moieties are connected by different π-conjugated bridges orgchemres.org.

These general strategies can be adapted for the synthesis of positional isomers of this compound, such as moving the methoxy (B1213986) and ethanol (B145695) groups to different positions on the thiophene ring.

Skeletal isomers, where the core thiophene ring is replaced by another heterocyclic system, can also be envisioned. For example, thieno[3,2-b]indole derivatives, which are isosteres of carbazole, have been synthesized via site-selective Suzuki–Miyaura coupling followed by a two-fold palladium-catalyzed C–N coupling google.com.

Table 1: Potential Positional Isomers of this compound and General Synthetic Approaches

| Isomer Name | Potential Synthetic Approach | Key Features of Synthesis |

| 4-Methoxy-2-thiophenethanol | Regioselective functionalization of a 2,4-disubstituted thiophene precursor. | Requires careful control of regioselectivity during functionalization steps. |

| 5-Methoxy-2-thiophenethanol | Starting from a 2,5-disubstituted thiophene intermediate. | Often more straightforward due to the higher reactivity of the 2 and 5 positions of the thiophene ring. |

| 2-Methoxy-3-thiophenethanol | Synthesis would likely involve the construction of the thiophene ring with the desired substitution pattern already in place. | Ring formation reactions such as the Gewald or Fiesselmann synthesis could be adapted. |

| 4-Methoxy-3-thiophenethanol | Can be approached via the functionalization of a 3,4-disubstituted thiophene. | Intermolecular cycloaddition-cycloreversion strategies are relevant here. |

.

The synthesis of homologous series of thiophene derivatives, for example by varying the length of an alkyl chain, is a common strategy to fine-tune the physicochemical properties of a molecule. Studies on polythiophenes with fluoro-aryl side units have shown that the length of the alkyl chains is a key factor in determining molecular conformation and ordering rsc.orgorganic-chemistry.org.

For this compound, homologous analogs could be prepared by:

Extending the ethanol side chain: Standard chain extension methodologies, such as homologation of a carboxylic acid precursor followed by reduction, could be employed.

Varying the methoxy group: The methoxy group could be replaced with longer alkoxy chains (ethoxy, propoxy, etc.) through Williamson ether synthesis on a corresponding 3-hydroxythiophene precursor.

Heteroatom-substituted analogs, where a carbon atom in a side chain or the thiophene ring itself is replaced by another atom (e.g., nitrogen, oxygen), can lead to significant changes in electronic properties and biological activity. For instance, nitro-substituted thiophene trimers are often synthesized as intermediates for the preparation of amino-substituted derivatives eurjchem.com. The introduction of a nitrogen atom can be achieved through various synthetic methods, including those for preparing thienoindole analogs google.com.

Table 2: Examples of Homologous and Heteroatom-Substituted Analogs of this compound

| Analog Type | Example Structure | Potential Synthetic Strategy |

| Homologous (Side Chain) | 3-(3-Methoxy-2-thienyl)propan-1-ol | Grignard reaction of a 2-thienylmagnesium bromide with an appropriate epoxide, followed by methylation of the hydroxyl group on the ring. |

| Homologous (Alkoxy Group) | 3-Ethoxy-2-thiophenethanol | Williamson ether synthesis using 3-hydroxy-2-thiophenethanol and ethyl iodide. |

| Heteroatom-Substituted (Side Chain) | 2-(3-Methoxy-2-thienyl)-2-aminoethanol | Synthesis from a corresponding α-bromoketone precursor followed by amination. |

| Heteroatom-Substituted (Ring) | 5-Amino-3-methoxy-2-thiophenethanol | Introduction of a nitro group at the 5-position followed by reduction. |

.

Functionalized Ester and Ether Derivatives with Extended Architectures

The hydroxyl group of this compound provides a convenient handle for the synthesis of a variety of functionalized derivatives, including esters and ethers with extended molecular architectures.

Sulfonate esters are important synthetic intermediates as they are excellent leaving groups in nucleophilic substitution and elimination reactions. They are also found in a number of biologically active molecules. The synthesis of sulfonate esters typically involves the reaction of an alcohol with a sulfonyl chloride in the presence of a base libretexts.org. A variety of synthetic routes exist for the preparation of sulfonate esters, including environmentally benign approaches using aqueous bases libretexts.org.

For this compound, the corresponding sulfonate esters can be prepared by reacting the alcohol with various sulfonyl chlorides, such as tosyl chloride, mesyl chloride, or besyl chloride, in the presence of a suitable base like pyridine (B92270) or triethylamine (B128534).

Table 3: Common Sulfonate Esters of this compound

| Sulfonate Ester | Sulfonylating Agent | Reaction Conditions |

| 2-(3-Methoxy-2-thienyl)ethyl 4-methylbenzenesulfonate (B104242) (Tosylat) | p-Toluenesulfonyl chloride | Pyridine or triethylamine as base, dichloromethane (B109758) as solvent. |

| 2-(3-Methoxy-2-thienyl)ethyl methanesulfonate (B1217627) (Mesylate) | Methanesulfonyl chloride | Triethylamine as base, dichloromethane as solvent. |

| 2-(3-Methoxy-2-thienyl)ethyl benzenesulfonate (B1194179) (Besylate) | Benzenesulfonyl chloride | Pyridine as base, dichloromethane as solvent. |

.

These sulfonate esters can then be used to introduce a variety of other functional groups through nucleophilic substitution reactions, further expanding the library of accessible derivatives.

The Williamson ether synthesis is a widely used and versatile method for the preparation of both symmetrical and unsymmetrical ethers. This reaction involves the reaction of an alkoxide with a primary alkyl halide researchgate.net. Catalytic versions of the Williamson ether synthesis have been developed for the production of alkyl aryl ethers at high temperatures ulisboa.pt. For more complex ethers where the Williamson synthesis may not be viable, alternative strategies such as epoxide opening can be employed researchgate.net.

Complex alkyl and aryl ether conjugates of this compound can be synthesized by reacting the corresponding alkoxide with a variety of alkyl or aryl halides. The alkoxide can be generated by treating this compound with a strong base such as sodium hydride.

Table 4: Examples of Complex Ether Conjugates of this compound

| Ether Conjugate | Reactants | General Synthetic Method |

| 2-(2-(3-Methoxy-2-thienyl)ethoxy)ethanol | 2-(3-Methoxy-2-thienyl)ethanol, 2-chloroethanol | Williamson ether synthesis |

| 1-(2-(3-Methoxy-2-thienyl)ethoxy)-4-nitrobenzene | 2-(3-Methoxy-2-thienyl)ethanol, 1-fluoro-4-nitrobenzene | Nucleophilic aromatic substitution |

| Poly(ethylene glycol) conjugate of this compound | 2-(3-Methoxy-2-thienyl)ethanol, tosylated poly(ethylene glycol) | Williamson ether synthesis |

.

The synthesis of such conjugates allows for the incorporation of the this compound moiety into larger molecular architectures, potentially imparting new properties or functionalities.

Conjugation with Inorganic Frameworks and Hybrid Systems

The integration of organic molecules with inorganic materials can lead to hybrid systems with unique and often enhanced properties. Thiophene derivatives have been successfully incorporated into inorganic frameworks such as metal-organic frameworks (MOFs) and silica-based materials.

Thiophene-functionalized MOFs have been synthesized and investigated for applications in gas adsorption, separation, and catalysis acs.orgnih.gov. The thiophene moiety can be introduced as part of the organic linker used to construct the MOF. For example, thiophene-containing dicarboxylate ligands have been used to construct zinc- and cadmium-based MOFs acs.org. The incorporation of thiophene groups into the MOF structure has been shown to enhance photocatalytic activity for the degradation of organic pollutants nih.gov.

Hybrid polythiophene-silica materials have also been prepared. One approach involves the hydrolysis and polycondensation of a silylated-thiophene bifunctional precursor, followed by oxidative polymerization of the thiophene units. This method allows for the formation of a lamellar polymer-silica structure. Another strategy involves the synthesis of thiophene-bridged periodic mesoporous organosilicas (PMOs) from a 2,5-bis(triethoxysilyl)thiophene (B1283674) precursor. Furthermore, poly(thiophene)s have been surface-grafted to thiol-modified silicon dioxide wafers using thiol-ene click chemistry.

While direct conjugation of this compound to an inorganic framework has not been explicitly reported, its functional groups offer potential anchoring points. The hydroxyl group could be used to form an ester or ether linkage with a functionalized inorganic surface. Alternatively, the thiophene ring could be functionalized with a group capable of coordinating to a metal center in a MOF or forming a covalent bond with a silica (B1680970) surface.

Table 5: Potential Strategies for Conjugating this compound to Inorganic Frameworks

| Inorganic Framework | Conjugation Strategy | Required Functionalization of this compound |

| Metal-Organic Framework (MOF) | Incorporation as a functionalized linker | Synthesis of a dicarboxylic acid derivative of this compound. |

| Silica (SiO2) | Surface grafting via silanization | Reaction of the hydroxyl group with an isocyanate-functionalized silane (B1218182) coupling agent. |

| Gold Nanoparticles | Self-assembly via thiol linkage | Conversion of the hydroxyl group to a thiol group. |

.

The development of such hybrid systems could lead to new materials with applications in catalysis, sensing, and electronics.

Covalent and Non-Covalent Hybrid Systems Based on this compound Moieties

Beyond cyclotriphosphazene (B1200923) derivatives, this compound can be a building block for a variety of covalent and non-covalent hybrid systems.

Covalent Hybrid Systems:

Covalent hybrid systems can be formed by leveraging the reactivity of the hydroxyl group. For instance, esterification or etherification reactions can be used to link the this compound moiety to other organic or inorganic components. Polymerization is another route to covalent hybrid systems. The thiophene ring itself can be polymerized electrochemically or through chemical oxidation, leading to polythiophene derivatives with the 3-methoxy-2-ethanol side chain.

| Type of Covalent Linkage | Potential Reactant | Resulting Hybrid System |

| Ester | Acryloyl chloride, methacryloyl chloride | Polymerizable monomers for acrylic polymers |

| Ether | Epoxides, alkyl halides | Functionalized ethers with tailored properties |

| Urethane | Diisocyanates | Polyurethanes incorporating thiophene moieties |

| Polymer (via thiophene) | Oxidative polymerization (e.g., with FeCl₃) | Poly(this compound) |

This table provides illustrative examples of potential covalent hybrid systems.

Non-Covalent Hybrid Systems:

Non-covalent interactions, such as hydrogen bonding and π-π stacking, can drive the self-assembly of this compound into ordered supramolecular structures. The hydroxyl group is a prime candidate for forming hydrogen bonds, which can lead to the formation of chains, sheets, or more complex three-dimensional networks. The thiophene rings can engage in π-π stacking, further stabilizing these assemblies.

The interplay of these non-covalent forces can be influenced by factors such as solvent polarity and temperature. The resulting self-assembled structures can exhibit interesting properties, such as liquid crystallinity or the ability to form gels. The study of these non-covalent systems is crucial for understanding how molecular design can be used to control macroscopic properties. Research on thiophene derivatives has shown their ability to form self-assembled monolayers on surfaces, a property that could be explored for this compound as well. nih.gov

Polymeric and Supramolecular Architectures Incorporating 3 Methoxy 2 Thiophenethanol Moieties

Polymerization of Thiophenethanol Monomers

The synthesis of polymers from thiophenethanol monomers, including 3-methoxy-2-thiophenethanol, can be achieved through various polymerization techniques developed for thiophene (B33073) derivatives. The choice of method significantly influences the resulting polymer's properties, such as molecular weight, regioregularity, and conductivity.

Electrochemical polymerization is a powerful method for synthesizing conducting polymer films directly onto an electrode surface. The process involves the oxidation of the monomer at an applied potential in a solution containing an electrolyte. For thiophene derivatives, this typically requires a potential of at least 1.6 volts versus a saturated calomel electrode (SCE). google.com

The mechanism begins with the oxidation of the monomer to form a radical cation. These radical cations then couple, eliminating protons to form dimers, which are subsequently oxidized and coupled with other radical cations to propagate the polymer chain. The resulting polymer, in its oxidized (doped) state, precipitates onto the electrode surface as a conductive film. The rate of polymerization and the quality of the resulting polymer can be significantly enhanced by introducing a small amount of bithiophene or terthiophene, which lowers the required applied potential. google.comdtic.mil

Key parameters that control the electrochemical polymerization process include:

Applied Potential: Higher potentials generally increase the polymerization rate but can also lead to over-oxidation and degradation of the polymer. dtic.mil

Solvent and Electrolyte: The choice of solvent and supporting electrolyte affects the solubility of the monomer and the conductivity of the solution, influencing the morphology and properties of the polymer film.

Monomer Concentration: Higher concentrations can lead to faster film growth.

This technique offers the advantage of creating well-adhered, uniform films with controlled thickness, which is beneficial for applications in sensors and electronic devices.

Chemical oxidative polymerization is one of the most common, scalable, and cost-effective methods for synthesizing polythiophenes. scielo.brresearchgate.net This technique employs a chemical oxidizing agent, most commonly anhydrous ferric chloride (FeCl₃), to initiate the polymerization in an organic solvent like chloroform or dichloromethane (B109758). scielo.brscielo.brmdpi.com

The proposed mechanism involves the oxidation of the thiophene monomer by Fe³⁺ ions to form radical cations. researchgate.netmdpi.com These radicals then undergo coupling to form dimers and subsequently longer polymer chains. mdpi.com The reaction is typically terminated by precipitation with an alcohol, such as methanol. scielo.br

Several factors critically influence the outcome of the polymerization and the final polymer properties:

| Parameter | Influence on Polymer Properties |

| Oxidant-to-Monomer Ratio | Affects the molecular weight, yield, and degree of doping of the final polymer. mdpi.com |

| Solvent | The choice of solvent (e.g., chloroform vs. dichloromethane) can significantly impact the polymer's molecular weight. scielo.br |

| Reaction Temperature & Time | Controls the rate of polymerization and can affect the regioregularity and molecular weight of the polymer. |

| Order of Reagent Addition | The method of addition (e.g., adding the oxidant to the monomer or vice versa) can impact the molecular weight, particularly for ether-substituted polythiophenes. nih.gov |

This method is versatile and has been successfully used to synthesize various 3-substituted polythiophenes, including poly(3-thiopheneethanol). scielo.br

To achieve greater control over polymer architecture, molecular weight, and dispersity, controlled or "living" polymerization techniques have been developed for conjugated polymers. rsc.org Unlike conventional methods where chain termination is prevalent, these strategies suppress termination, allowing polymer chains to grow at a constant rate. mdpi.com

For polythiophenes, catalyst-transfer polycondensation (CTP) methods, such as Grignard Metathesis (GRIM) polymerization, represent a major advancement. These chain-growth polymerizations allow for the synthesis of well-defined, regioregular poly(3-alkylthiophene)s with precise control over the degree of polymerization and end-group functionality. rsc.org

Other controlled radical polymerization techniques, while less common for thiophenes, include:

Atom Transfer Radical Polymerization (ATRP)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization

Nitroxide-Mediated Polymerization (NMP) mdpi.com

These methods provide powerful tools for creating complex polymer architectures, such as block copolymers, which are difficult to achieve with conventional oxidative methods. However, their application can be more sensitive to the electronic properties and chemical structure of the monomer compared to simple thiophenes. rsc.org

Design and Synthesis of Conducting Polymers Derived from this compound

The specific structure of this compound, with its electron-donating methoxy (B1213986) group and functional ethanol (B145695) side chain, provides a unique monomer for designing novel conducting polymers.

While direct reports on the synthesis of poly(this compound) are scarce, its synthesis can be effectively guided by established procedures for structurally similar polymers, such as poly(3-thiophenemethanol) (PTM) and poly(3-thiophenethanol) (PTE). scielo.br These polymers have been successfully synthesized via chemical oxidative polymerization using ferric chloride (FeCl₃) as the oxidant in a chloroform suspension. scielo.br

Following this analogy, the synthesis of poly(this compound) would involve the slow addition of a solution of the monomer to a suspension of FeCl₃ in an appropriate solvent under an inert atmosphere. The reaction would proceed for several hours before being quenched by the addition of methanol to precipitate the polymer. The resulting dark powder would then be purified to remove residual monomer and oxidant. scielo.br

Structural control, particularly regioregularity (the specific orientation of side chains along the polymer backbone), is crucial as it directly impacts the polymer's electronic properties and ability to self-assemble. While oxidative polymerization with FeCl₃ typically yields polymers with moderate regioregularity, controlled polymerization methods like GRIM would offer superior control, leading to highly regioregular materials with enhanced charge carrier mobility. rsc.org

The introduction of an alkoxy substituent, such as the methoxy group in this compound, has a profound and predictable influence on the properties of the resulting polythiophene. researchgate.netacs.org

Solubility: The presence of flexible side chains, including those with ether linkages, generally improves the solubility of polythiophenes in common organic solvents. researchgate.net This enhanced solubility is critical for solution-based processing techniques like spin-coating, which are used to fabricate thin films for electronic devices. nih.gov

Electronic Band Gap: Alkoxy groups are strong electron-donating groups. researchgate.netacs.org Their presence on the thiophene ring increases the energy of the highest occupied molecular orbital (HOMO) of the polymer. This has two primary effects:

Lower Oxidation Potential: The polymer is more easily oxidized, which can improve the stability of its conducting (doped) state. researchgate.net

Reduced Band Gap: The energy difference between the HOMO and the lowest unoccupied molecular orbital (LUMO) is reduced. This results in a red-shift in the polymer's optical absorption spectrum, meaning it absorbs light at longer wavelengths. acs.orgmdpi.com

This ability to tune the band gap is essential for applications in organic photovoltaics, where absorbing a broader portion of the solar spectrum is desirable. acs.org

The table below summarizes the general effects of alkoxy substituents compared to the more common alkyl substituents on polythiophene properties.

| Property | Poly(3-alkylthiophene) (e.g., P3HT) | Poly(3-alkoxythiophene) | Scientific Rationale |

| Solubility | Good in nonpolar organic solvents | Generally improved solubility | The polar ether linkage in the alkoxy group can increase interaction with a wider range of solvents. researchgate.netresearchgate.net |

| Oxidation Potential | Baseline | Lower | The electron-donating nature of the oxygen atom raises the HOMO energy level, making electron removal easier. researchgate.net |

| Electronic Band Gap | Typically 2.0 - 2.2 eV | Lower | The raised HOMO level reduces the HOMO-LUMO gap, leading to a red-shift in absorption. acs.orgmdpi.com |

| Absorption Maximum (λmax) | Shorter wavelength (e.g., ~450 nm in solution for P3HT) | Longer wavelength (red-shifted) | A smaller band gap corresponds to absorption of lower-energy photons. acs.org |

| Backbone Conformation | Can be planar | Tends to be more coplanar | The interaction between the oxygen atom of the alkoxy group and the sulfur atom of the neighboring thiophene ring can promote a more planar backbone structure, enhancing conjugation. acs.org |

Fabrication of Electrospun Nanofibers from Thiophene Polymers

Electrospinning is a versatile technique for producing polymer nanofibers with high surface-area-to-volume ratios and interconnected porous structures, making them suitable for a wide range of applications. mdpi.comresearchgate.netnih.gov Thiophene-based conductive polymers are often processed using this method to create functional nanomaterials. researchgate.netcanada.ca The process involves applying a high voltage to a polymer solution, causing a charged jet to be ejected, which elongates and solidifies into nanofibers upon solvent evaporation. mdpi.commdpi.com

Co-electrospinning, particularly coaxial electrospinning, is an advanced method used to fabricate composite nanofibers with core-shell structures. mdpi.comresearchgate.net This technique employs a spinneret with two concentric capillaries, allowing two different polymer solutions to be spun simultaneously. mdpi.comresearchgate.net This is particularly useful for creating one-dimensional nanostructures from materials that may not be spinnable on their own. researchgate.net

In the context of thiophene polymers, researchers have successfully fabricated coaxial nanofibers using materials like poly(3-hexylthiophene-2,5-diyl) (P3HT) as the core and another polymer, such as poly(benzimidazobenzophenanthroline) (BBL), as the shell. mdpi.comnih.gov This approach can create a cylindrical p-n junction, conceptually valuable for fiber-based electronic devices. nih.gov Another common strategy involves blending the conductive thiophene polymer with a carrier polymer, such as polyvinylpyrrolidone (PVP) or polyethylene oxide (PEO), to facilitate the electrospinning process and achieve uniform, smooth-surface fibers. researchgate.netcanada.ca After spinning, the carrier polymer can be selectively removed to yield pure thiophene polymer nanofibers. researchgate.net

Key Parameters in Co-electrospinning of Thiophene Polymer Composites:

| Parameter | Description | Impact on Nanofiber Formation |

|---|---|---|

| Polymer Solution | Concentration, viscosity, and solvent choice for both core and shell materials. | Affects fiber diameter, uniformity, and the stability of the Taylor cone. researchgate.netcanada.ca |

| Applied Voltage | The critical voltage required to overcome surface tension and initiate the polymer jet. | Influences the formation and elongation of the jet. mdpi.com |

| Flow Rate | The rate at which the polymer solutions are pumped through the capillaries. | Must be controlled to ensure a stable spinning process and uniform fiber morphology. researchgate.net |

| Spinneret Design | The gauge and concentricity of the inner and outer needles in a coaxial setup. | Crucial for defining the core-shell structure and dimensions. mdpi.com |

Conductive thiophene polymers are widely used to modify the surfaces of various substrates, imparting electrical conductivity and other functionalities. Techniques like in-situ polymerization, vapor phase polymerization (VPP), and oxidative chemical vapor deposition (oCVD) are employed to create thin films of polymers such as poly(3,4-ethylenedioxythiophene) (PEDOT) on surfaces. nih.gov These methods involve the polymerization of thiophene monomers directly onto the substrate. nih.gov

For instance, grafting conducting polymers onto the surface of materials like polypropylene can enhance their functionality for applications in electronics. researchgate.net Thiophene end-functionalized oligomers can also be synthesized and used as macromonomers to create "hairy-rod" type conjugated polymers, which are then applied as surface coatings. mdpi.com The choice of solvent during the formation of these polymer films can significantly influence the molecular orientation, crystallinity, and ultimately, the electrical conductivity of the modified surface. mdpi.com

Supramolecular Assembly and Self-Organization Phenomena

The ability of thiophene-based molecules to self-organize into well-defined supramolecular structures is crucial for the development of high-performance organic electronic materials. nih.gov This self-assembly is driven by non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, which direct the arrangement of molecules into ordered architectures like 2D crystals, nanowires, and nanoparticles. nih.govuh.edunih.gov

Many thiophene-based materials exhibit liquid crystalline (LC) properties, a state of matter with properties between those of a conventional liquid and a solid crystal. greyhoundchrom.com These materials, known as thiophene-based liquid crystalline materials (Thio-LCMs), can form various mesophases, including nematic and smectic phases, depending on their molecular structure. acs.orgrsc.orgresearchgate.net

The molecular design, including the aromatic core, linking groups, and terminal alkyl or alkoxy chains, plays a critical role in determining the mesomorphic behavior. acs.org For example, studies have shown that three-ring calamitic (rod-shaped) mesogens containing thiophene and phenyl rings can exhibit a nematic phase. orientjchem.org The presence of a terminal alkoxy chain often promotes liquid crystallinity, whereas a terminal alkyl chain may suppress it. orientjchem.org Similarly, increasing the number of aromatic rings in the molecular core can lead to the emergence of more ordered smectic phases. acs.org The introduction of bent-core or V-shaped molecular structures can also lead to the formation of distinct liquid crystal phases. mdpi.commit.edu

Phase Transition Temperatures of Selected Thiophene-Based Liquid Crystals:

| Compound | Structure Type | Phase Transitions (°C) | Reference |

|---|---|---|---|

| 2TWC10 | Three-ring calamitic | Cr ↔ 138.8 ↔ N ↔ 165.4 ↔ I | orientjchem.org |

| C5PP-6Th | Bent-shaped | Cr ↔ 157.0 ↔ N ↔ 221.7 ↔ I | mdpi.com |

| 4a | Bent-rod | K ↔ 104 ↔ N ↔ 110 ↔ I | mit.edu |

| 19 | Five-ring phenyl-thiophene | Cr ↔ 116.8 ↔ SmC ↔ 163.7 ↔ N ↔ 190.8 ↔ I | acs.org |

(Cr = Crystalline, N = Nematic, SmC = Smectic C, I = Isotropic)

Directed self-assembly relies on specific molecular recognition events to guide the organization of molecules into desired architectures. In thiophene-based systems, weak hydrogen bonds are a powerful tool for directing supramolecular self-assembly. nih.gov For example, terthiophene derivatives have been shown to co-crystallize with molecules like 4,4′-bipyridine, forming distinct layered structures or cyclic motifs held together by hydrogen bonding. nih.gov

The interplay of different non-covalent interactions can be tuned by modifying the chemical structure. The introduction of amide groups into thiophene-capped diketopyrrolopyrrole (DPP) derivatives, for instance, can regulate their self-assembly properties. chemrxiv.org Similarly, the self-assembly of dendritic thiophene derivatives on solid substrates is influenced by the nature of the substrate, the molecular shape and size, and molecule-substrate interactions, leading to the formation of diverse nanostructures such as globular aggregates, nanowires, or 2D crystals. uh.edunih.gov In solution, thiophene-based molecules can self-assemble into nanoparticles or nanofibers depending on solvent conditions, with their fluorescence properties changing accordingly. nih.govresearchgate.net

Research Applications in Advanced Materials Science

The unique polymeric, supramolecular, and electronic properties of materials incorporating thiophene moieties make them highly valuable in advanced materials science. Their applications span organic electronics, sensing, and biomedical engineering.

Electrospun nanofibers made from conductive thiophene polymers are promising for flexible electronics, sensors with high surface areas, and tissue engineering scaffolds. canada.camdpi.comacs.org The creation of core-shell nanofibers opens possibilities for fabricating nano-scale diodes and transistors. mdpi.comnih.gov

The liquid crystalline properties of Thio-LCMs are exploited in electro-optical devices. acs.org Many of these materials act as organic semiconductors, exhibiting high charge mobility and strong luminescence, making them suitable for organic field-effect transistors (OFETs) and organic light-emitting transistors (OLETs). acs.org The ability to form highly ordered smectic phases is particularly beneficial for enhancing the performance of such devices. acs.org

Furthermore, the self-assembly of thiophene derivatives is fundamental to creating the well-ordered active layers required for efficient organic solar cells and other optoelectronic devices. nih.govresearchgate.net The tunable photophysical properties of these supramolecular assemblies are also being explored for applications in chemical and biological sensing. nih.govresearchgate.net

Development of Organic Electronic Materials (e.g., organic photovoltaic cells, field-effect transistors, light-emitting diodes)

The incorporation of methoxy and hydroxyl functional groups onto a polythiophene backbone is a promising strategy for developing new organic electronic materials. The methoxy group is a well-known electron-donating group that can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer, which is crucial for optimizing charge injection and transport in devices. The ethanol group, meanwhile, can improve solubility and provides a reactive site for further functionalization.

Research into copolymers synthesized from 3-methoxythiophene (B46719) (MOT) and 3-thiopheneethanol (TE) has demonstrated their potential in electroluminescent devices. The chemical copolymerization of these monomers using ferric chloride (FeCl3) as an oxidizing agent yields poly(3-methoxythiophene-co-3-thiopheneethanol) (PMOT-co-TE). scielo.br Spectroscopic analysis of this copolymer, along with related homopolymers, confirmed the successful synthesis and revealed key photophysical properties. scielo.br All the synthesized materials, including the copolymer, exhibited photoluminescence, emitting light in the orange region of the visible spectrum, which suggests their potential for application in organic light-emitting diodes (OLEDs). scielo.br The presence of the methoxy group in other thiophene-based molecules has been shown to improve the power-conversion efficiency in organic photovoltaics by favorably shifting the HOMO level. mdpi.com

| Polymer/Copolymer | Monomers | Synthesis Method | Photoluminescent Emission | Potential Application |

| PMOT-co-TE | 3-methoxythiophene (MOT), 3-thiopheneethanol (TE) | Chemical Oxidative Polymerization (FeCl3) | Orange region | Electroluminescent Devices (OLEDs) |

| PMOT | 3-methoxythiophene (MOT) | Chemical Oxidative Polymerization (FeCl3) | Orange region | Electroluminescent Devices (OLEDs) |

| PTE | 3-thiopheneethanol (TE) | Chemical Oxidative Polymerization (FeCl3) | Orange region | Electroluminescent Devices (OLEDs) |

This table summarizes the properties of a copolymer derived from isomers related to this compound and its constituent homopolymers, based on available research. scielo.br

While specific data on field-effect transistors (OFETs) based on poly(this compound) is not available, functionalized polythiophenes are widely used as the active semiconductor layer in these devices. The performance of OFETs is highly dependent on the polymer's ability to form well-ordered, crystalline structures, which facilitates charge transport. The solubility and processability imparted by functional groups are critical for fabricating high-quality thin films for these applications.

Electrochemical Sensor Technologies and Design

Conducting polymers like polythiophenes are excellent materials for electrochemical sensors. Their conjugated backbone provides electrical conductivity that can respond to the presence of an analyte, while the ability to introduce functional groups allows for the creation of specific recognition sites.

A polymer derived from this compound would possess unique advantages for sensor design. The hydroxyl group of the thiophenethanol moiety offers a convenient point for covalent immobilization of biorecognition elements, such as enzymes, antibodies, or DNA probes. This would enable the development of highly specific biosensors. The methoxy group, by influencing the electronic properties of the polymer backbone, could be used to tune the sensitivity and detection limits of the sensor. Polythiophene films can be deposited on electrodes through electropolymerization, which allows for precise control over film thickness and morphology, enhancing electron transfer between the electrode and a redox mediator. mdpi.com

| Sensor Component | Potential Role of Poly(this compound) | Design Advantage |

| Transducer Material | Forms a conductive polymer film on the electrode surface. | The polymer's conductivity changes upon interaction with the analyte, providing a measurable signal. |

| Recognition Layer | The hydroxyl (-OH) group can be used to immobilize specific enzymes or antibodies. | Enables high selectivity for the target analyte. |

| Signal Amplifier | The methoxy (-OCH3) group can modify the polymer's electronic properties. | Potentially enhances the sensitivity and lowers the detection limit of the sensor. |

This table outlines the hypothetical roles and advantages of a polymer based on this compound in the design of electrochemical sensors.

Advanced Scaffolds for Tissue Engineering and Cell Interface Research

In the field of tissue engineering, there is growing interest in using electroactive materials to create scaffolds that can provide electrical stimulation to cells, mimicking the natural electrical environment of certain tissues like nerve and muscle. Conducting polymers are being explored for this purpose, as they can support cell adhesion and proliferation while also conducting electrical signals.

A key challenge in using conducting polymers for biomedical applications is ensuring biocompatibility and promoting favorable cell-material interactions. The surface chemistry of a scaffold is paramount. A polymer like poly(this compound) offers distinct advantages. The hydroxyl side groups could be used to graft cell-adhesive peptides (such as RGD sequences) or other biomolecules to the scaffold surface, thereby enhancing cell attachment and guiding tissue formation. Furthermore, the inherent properties of the material can be tuned to match the mechanical requirements of the target tissue. Materials like collagen and chitosan are often used in tissue engineering for their excellent biocompatibility and resemblance to the natural extracellular matrix (ECM). mdpi.comscilit.com The ability to functionalize a conductive polythiophene scaffold with such biocompatible moieties via the ethanol group represents a promising strategy for creating next-generation bioactive and electroactive scaffolds.

Energy Storage and Conversion Materials Research

Conducting polymers are actively researched for energy storage applications, particularly as electrode materials in supercapacitors and batteries. Their charge storage mechanism involves doping and de-doping processes (redox reactions) along the polymer backbone, which allows for rapid charge and discharge cycles. The performance of these materials is dictated by their conductivity, redox activity, stability, and morphology.

Functionalization of the polythiophene backbone with groups like methoxy and ethanol can influence these properties. The electron-donating methoxy group can alter the redox potentials of the polymer, potentially increasing the energy density of the storage device. The ethanol group can affect the polymer's morphology and its interaction with the electrolyte, which is crucial for ion transport and, consequently, for the power density of the device. Supramolecular self-assembly, guided by noncovalent interactions, can be used to create well-defined nanostructures that optimize the electrode-electrolyte interface and enhance charge storage capacity. nih.gov While specific studies on poly(this compound) for energy storage are not prominent, the strategic placement of functional groups is a known method to improve the performance of conjugated polymers in these applications.

Theoretical and Computational Investigations of 3 Methoxy 2 Thiophenethanol and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the behavior of molecules at the electronic level. These methods are crucial for understanding the intrinsic properties that govern the reactivity and stability of 3-Methoxy-2-thiophenethanol and its derivatives.

Ab initio and Density Functional Theory (DFT) methods are cornerstones of computational chemistry for determining the optimized geometry and electronic properties of molecules. For thiophene (B33073) derivatives, DFT calculations, particularly using functionals like B3LYP, have been shown to provide results that are in good agreement with experimental data. nih.govmdpi.com

Studies on related molecules, such as 3-thiophene acetic acid and other substituted thiophenes, have been performed using the B3LYP functional combined with basis sets like aug-cc-pVTZ to obtain accurate structural parameters. nih.gov For 2-methoxythiophene, a key structural component of the target molecule, computational studies have determined its optimized geometry, revealing a planar conformation of the thiophene ring and the methoxy (B1213986) group.

The calculated structural parameters for a representative derivative, 2-thiophenecarbonitrile, illustrate the level of detail provided by these methods. The bond lengths around the thiophene ring are slightly altered by substituents, which in turn influences the electronic properties of the molecule. jksus.org For this compound, it is expected that the methoxy group at the 3-position and the ethanol (B145695) group at the 2-position will induce specific changes in the bond lengths and angles of the thiophene ring due to steric and electronic effects.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-S | 1.72 - 1.74 |

| C=C | 1.37 - 1.38 | |

| C-C | 1.42 - 1.44 | |

| C-H | 1.08 | |

| C≡N | 1.16 | |

| Bond Angle (°) | C-S-C | 92.2 |

| S-C=C | 111.5 - 112.5 | |

| C-C=C | 111.9 - 112.0 | |

| C-C≡N | 179.3 |

Frontier Molecular Orbital (FMO) theory is instrumental in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary sites for electron donation and acceptance, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

For thiophene derivatives, the HOMO is typically a π-orbital delocalized over the thiophene ring, while the LUMO is a π*-orbital. The presence of a methoxy group (an electron-donating group) at the 3-position is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and increasing the molecule's reactivity. Conversely, the ethanol group may have a more modest electronic effect.

Computational studies on various thiophene derivatives have quantified these effects. For instance, DFT calculations on ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate revealed a HOMO-LUMO energy gap of 3.852 eV. nih.gov The analysis of charge distribution through methods like Mulliken population analysis or mapping the molecular electrostatic potential (MEP) helps in identifying the electron-rich and electron-poor regions of a molecule. In thiophene derivatives, the sulfur atom is typically an electron-rich site, while the hydrogen atoms of the ring are electron-poor. The oxygen atoms of the methoxy and ethanol groups in this compound would be expected to be regions of high negative charge, making them potential sites for electrophilic attack. d-nb.info

| Property | Value (eV) |

|---|---|

| HOMO Energy | -4.994 |

| LUMO Energy | -1.142 |

| HOMO-LUMO Gap (ΔE) | 3.852 |

| Ionization Potential | 4.994 |

| Electron Affinity | 1.142 |

Quantum chemical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states. While specific reaction mechanisms for this compound have not been computationally explored, studies on the parent thiophene molecule provide a framework for understanding its potential reactivity.

For example, the oxidation of thiophene by molecular oxygen has been investigated using ab initio methods. These studies have identified different pathways, including direct hydrogen abstraction and addition/elimination mechanisms. The calculations revealed that the reaction barriers are significant, suggesting that such oxidation processes are more likely to occur at higher temperatures. The reaction with singlet oxygen via a [2+4] cycloaddition to form an endoperoxide was found to be a more favorable pathway. These computational approaches allow for the determination of activation energies and reaction enthalpies, providing a detailed picture of the reaction landscape.

Molecular Dynamics Simulations for Conformation and Dynamics